3-((3-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-((3-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 3-chlorobenzylthio group and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 3-Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction of the pyridazine core with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Attachment of the Pyridin-3-yl Group: The final step involves the coupling of the intermediate with a pyridin-3-yl halide under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((3-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving pyridazine derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((3-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-((3-Chlorobenzyl)thio)-6-(pyridin-2-yl)pyridazine: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.
Uniqueness
3-((3-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridin-3-yl group can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-14-5-1-3-12(9-14)11-21-16-7-6-15(19-20-16)13-4-2-8-18-10-13/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXHXPGBMGTSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324407 |
Source
|
Record name | 3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815520 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896058-36-9 |
Source
|
Record name | 3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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